molecular formula C21H24N4O2S B2682381 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide CAS No. 1421476-13-2

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2682381
CAS RN: 1421476-13-2
M. Wt: 396.51
InChI Key: VRNZGRKTIKLAEK-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Radiosensitizing Properties

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide has shown potential in the field of cancer treatment. A study revealed that certain sulfonamide derivatives, including compounds with structures similar to this molecule, exhibit significant anticancer activity. These compounds were tested against human tumor liver cell lines and showed higher activity than the standard drug doxorubicin, indicating their promise as potent anticancer agents. Additionally, some of these compounds demonstrated the ability to enhance the cell-killing effect of gamma-radiation, suggesting their use as radiosensitizers (Ghorab et al., 2015).

COX-2 Inhibition

Sulfonamide pharmacophores, such as N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide, have been identified as potential inhibitors of Cyclooxygenase-2 (COX-2). Molecular docking studies suggest that with appropriate modifications, these compounds could effectively inhibit COX-2. This inhibition is significant for developing treatments for conditions like inflammation and cancer (Hassan, 2014).

CCR5 Antagonism for HIV-1 Prevention

Compounds similar to N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide, particularly those with methylbenzenesulfonamide groups, have been explored as CCR5 antagonists. CCR5 is a critical receptor in HIV-1 infection, and blocking this receptor can prevent the virus from entering human cells. These studies indicate the potential of such compounds in the development of new HIV-1 prevention strategies (De-ju, 2015).

Corrosion Inhibition

In the field of materials science, derivatives of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide have been investigated for their ability to inhibit corrosion of metals, particularly iron. Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption and corrosion inhibition properties of these compounds, demonstrating their potential as protective agents in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-5-4-8-20(13-16)28(26,27)23-15-18-14-21(17-9-11-22-12-10-17)25(24-18)19-6-2-3-7-19/h4-5,8-14,19,23H,2-3,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNZGRKTIKLAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-methylbenzenesulfonamide

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